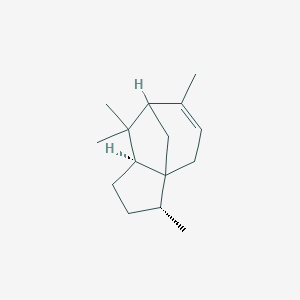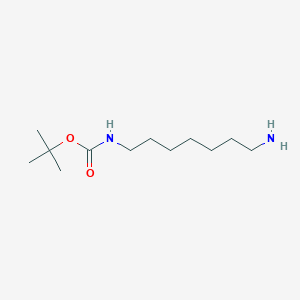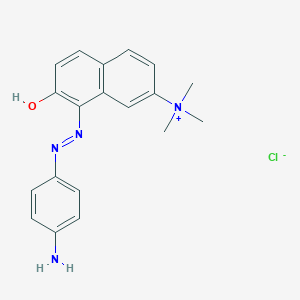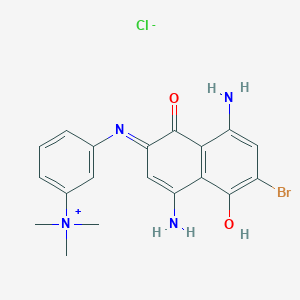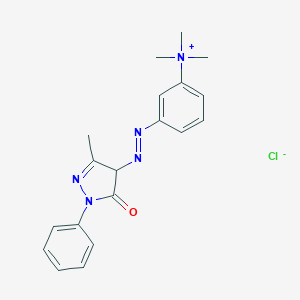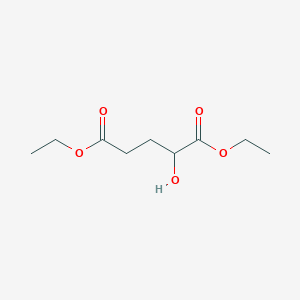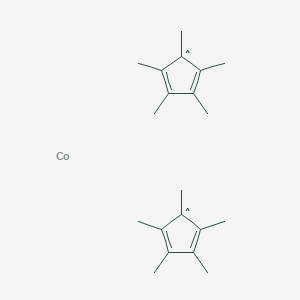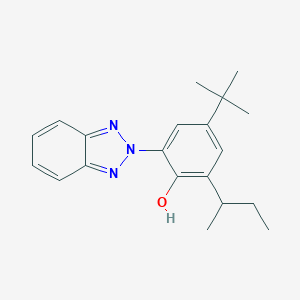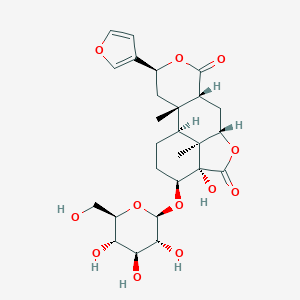
Borapetoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borapetoside is a chemical compound with the molecular formula C26H34O12 . It is a type of furanoditerpene that can be extracted from Tinospora crispa .
Synthesis Analysis
The synthesis of Borapetoside involves the isolation of clerodane diterpenoids from the vine and leaves of Tinospora crispa . The chemical structures and absolute stereochemical configurations of all the compounds were established by spectroscopic methods and single-crystal X-ray diffraction analysis combined with electronic circular dichroism (ECD) analysis .Molecular Structure Analysis
The molecular structure of Borapetoside A is defined by 13 stereocentres . The relative configuration at C-12 in the known diterpenoid Borapetoside E, the major component of the plant, was established with the aid of a molecular model .Chemical Reactions Analysis
While specific chemical reactions involving Borapetoside are not well-documented, it’s known that Borapetoside E significantly reduced serum glucose levels in alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice .Physical And Chemical Properties Analysis
Borapetoside A has a molecular weight of 538.6 Da . It is a powder that should be stored at 28°C in a dry place .Applications De Recherche Scientifique
Hypoglycemic Effects and Diabetes Treatment
Borapetoside, particularly borapetoside A and C, have shown significant hypoglycemic effects. In studies, these compounds were found to increase glycogen content and decrease plasma glucose concentration in both in vitro and in vivo models. These effects are mediated through both insulin-dependent and insulin-independent pathways, indicating their potential in the treatment of diabetes. Borapetoside A, for example, has been shown to enhance glucose utilization in peripheral tissues, reduce hepatic gluconeogenesis, and activate the insulin signaling pathway (Ruan, Lam, Lee, & Su, 2013). Similarly, borapetoside C improves insulin sensitivity and increases glucose utilization, which can delay the development of insulin resistance (Ruan, Lam, Chi, Lee, & Su, 2012).
Metabolic Syndrome and Obesity
Borapetoside E has been identified for its therapeutic effects in high-fat-diet-induced obesity in mice. It not only improves hyperglycemia and insulin resistance but also addresses hepatic steatosis and hyperlipidemia. These effects are comparable to or better than those of the drug metformin. Borapetoside E also suppresses the expression of sterol regulatory element binding proteins and their target genes related to lipid synthesis (Xu, Niu, Gao, Wang, Qin, Lu, Hu, Peng, Liu, & Xiong, 2017).
Inhibition of Digestive Enzymes
Borapetoside C has been observed as a potent inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This suggests its role in managing postprandial blood glucose levels, making it a potential candidate for managing diabetes mellitus (Hamid, Yusoff, Liu, & Karim, 2015).
Antioxidant Properties
Research has also highlighted the antioxidant properties of compounds in Tinospora crispa, such as borapetosides B and C. These compounds exhibit radical scavenging properties, indicating their potential role in protecting against oxidative stress (Cavin, Hostettmann, Dyatmyko, & Potterat, 1998).
Cardiac Effects
A study on Tinospora crispa extract, which includes borapetosides, found that it causes an increase in the force of contraction of the isolated left atrium in rats. This suggests a potential role in cardiac function regulation (Praman, Mulvany, Williams, Andersen, & Jansakul, 2013).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
100202-29-7 |
|---|---|
Nom du produit |
Borapetoside |
Formule moléculaire |
C26H34O12 |
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
(1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione |
InChI |
InChI=1S/C26H34O12/c1-24-8-13(11-5-6-34-10-11)35-21(31)12(24)7-17-25(2)15(24)3-4-16(26(25,33)23(32)38-17)37-22-20(30)19(29)18(28)14(9-27)36-22/h5-6,10,12-20,22,27-30,33H,3-4,7-9H2,1-2H3/t12-,13-,14+,15-,16-,17-,18+,19-,20+,22-,24+,25-,26-/m0/s1 |
Clé InChI |
GCXIISSOWSXMCD-MZYRCUENSA-N |
SMILES isomérique |
C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]3[C@@]4([C@H]2CC[C@@H]([C@@]4(C(=O)O3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C6=COC=C6 |
SMILES |
CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
SMILES canonique |
CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
Synonymes |
borapetoside A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



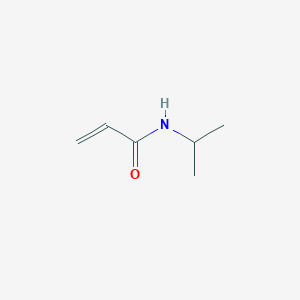
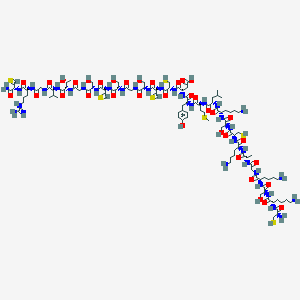

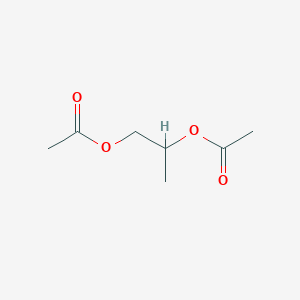
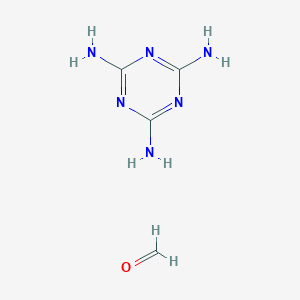
![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)
